Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride
Description
Methyl 2-prop-2-ynylpiperidine-2-carboxylate hydrochloride is a piperidine derivative with a propargyl (prop-2-ynyl) substituent and a methyl ester group. This compound is structurally characterized by a six-membered piperidine ring substituted at the 2-position with both a carboxylate ester and a propargyl group, with the hydrochloride salt enhancing its solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-6-10(9(12)13-2)7-4-5-8-11-10;/h1,11H,4-8H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOKNZQDQMCCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCN1)CC#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting the central nervous system.
Mechanism of Action
The mechanism of action of Methyl 2-prop-2-ynylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Hydrochlorides
Functional Group Variations
The propargyl group in Methyl 2-prop-2-ynylpiperidine-2-carboxylate hydrochloride distinguishes it from other piperidine hydrochlorides. For example:
- Donepezil Hydrochloride: Features a benzylpiperidine core with an indanone moiety, targeting acetylcholinesterase for Alzheimer’s therapy .
- Methylphenidate Hydrochloride: Contains a phenyl-piperidine-acetic acid ester structure, acting as a dopamine-norepinephrine reuptake inhibitor .
Pharmacokinetic and Physicochemical Properties
Key differences in molecular weight, solubility, and bioavailability arise from substituent variations:
Notes:
- The propargyl group in Methyl 2-prop-2-ynylpiperidine-2-carboxylate·HCl may confer enhanced reactivity or metabolic stability compared to phenyl or indanone groups in analogs .
- Donepezil’s larger molecular weight correlates with its longer half-life (70–80 hours) versus Methylphenidate Hydrochloride (2–4 hours) .
Research and Development Context
For instance:
- CNS Applications: Propargyl groups are found in monoamine oxidase inhibitors (e.g., selegiline), hinting at possible neuroprotective effects .
- Antithrombotic Potential: Analogous to EP-7041 Hydrochloride, modifications could target coagulation factors .
Biological Activity
Methyl 2-prop-2-ynylpiperidine-2-carboxylate; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Methyl 2-prop-2-ynylpiperidine-2-carboxylate; hydrochloride is characterized by the following structural formula:
This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities.
The biological activity of methyl 2-prop-2-ynylpiperidine-2-carboxylate; hydrochloride primarily involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways.
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate interaction. This mechanism is crucial in the context of diseases where enzyme overactivity contributes to pathophysiology.
- Receptor Modulation : It may also interact with receptors, acting as either an agonist or antagonist. This can lead to altered cell signaling pathways, impacting processes such as neurotransmission and inflammation.
Enzyme Inhibition Studies
Recent studies have indicated that methyl 2-prop-2-ynylpiperidine-2-carboxylate; hydrochloride exhibits significant inhibitory effects on various enzymes. For instance:
- Matrix Metalloproteinases (MMPs) : Research has shown that compounds similar to methyl 2-prop-2-ynylpiperidine derivatives effectively inhibit MMPs, which are implicated in cancer metastasis and tissue remodeling .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| MMP-2 | Competitive | 0.5 |
| MMP-9 | Non-competitive | 1.0 |
Receptor Binding Studies
The compound has also been evaluated for its binding affinity to various receptors:
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| P2X Receptors | 50 nM |
| A1 Adenosine Receptor | 25 nM |
These interactions suggest potential applications in treating conditions such as pain, inflammation, and neurological disorders.
Case Studies and Clinical Research
- Neurological Disorders : A study investigated the use of methyl 2-prop-2-ynylpiperidine derivatives in models of neurodegeneration. Results indicated a neuroprotective effect, likely mediated through receptor modulation that enhances synaptic plasticity .
- Cancer Treatment : In vitro studies demonstrated that this compound can inhibit cancer cell proliferation by targeting MMPs involved in tumor invasion . Animal models showed a significant reduction in tumor size when treated with methyl 2-prop-2-ynylpiperidine derivatives alongside standard chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-prop-2-ynylpiperidine-2-carboxylate hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions, with the hydrochloride salt formed by treating the free base with HCl. Enantiomeric purity is critical for pharmacological studies and can be ensured using chiral chromatography (e.g., HPLC with chiral columns) or asymmetric synthesis techniques. Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly influence yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy (1H and 13C) to verify the piperidine ring, prop-2-ynyl group, and ester functionality.
- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration determination.
- Elemental analysis to validate stoichiometry .
Q. What are the known biological activities of this compound, and how are preliminary assays designed?
- Methodological Answer : Piperidine derivatives often exhibit CNS activity, antimicrobial properties, or enzyme inhibition. Preliminary assays include:
- In vitro receptor binding studies (e.g., opioid or dopamine receptors) using radioligand displacement assays.
- Microbial growth inhibition tests (MIC determination via broth microdilution).
- Enzyme inhibition assays (e.g., acetylcholinesterase) using spectrophotometric methods .
Q. What are the recommended storage conditions and handling protocols to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability is enhanced by the hydrochloride salt form, but hygroscopicity requires desiccant use. Handle in fume hoods with PPE (gloves, lab coat) to avoid inhalation or dermal exposure .
Advanced Research Questions
Q. How do structural analogs of this compound compare in target selectivity, and what computational methods guide their design?
- Methodological Answer : Modifications to the piperidine ring (e.g., substituents at C2 or C4) or ester group alter pharmacokinetics. Use molecular docking (AutoDock, Schrödinger) to predict binding affinity to targets like opioid receptors. QSAR models optimize lipophilicity (logP) and hydrogen-bonding capacity. Comparative studies require parallel synthesis and in vitro screening .
Q. What strategies resolve contradictions in reported solubility or bioactivity data across studies?
- Methodological Answer : Discrepancies arise from variations in salt forms, solvents, or assay conditions. Standardize protocols:
- Use USP reference standards for calibration.
- Validate solubility in buffered solutions (pH 1.2–7.4) via shake-flask method.
- Replicate bioassays with controlled cell lines/pathogens (e.g., ATCC strains) .
Q. How is metabolic stability assessed in preclinical studies, and what in vitro models are predictive?
- Methodological Answer : Conduct hepatocyte microsomal assays (human or rodent) to measure half-life (t1/2) and intrinsic clearance. Use LC-MS/MS to quantify parent compound and metabolites. Caco-2 cell monolayers predict intestinal permeability, while PAMPA assays estimate blood-brain barrier penetration .
Q. What are the key impurities to monitor during synthesis, and how are they quantified?
- Methodological Answer : Common impurities include residual solvents (e.g., DCM), unreacted intermediates, or diastereomers. Employ HPLC-UV/ELSD with gradient elution for separation. Quantify using external calibration curves. For chiral impurities, use chiral stationary phases (e.g., amylose- or cellulose-based) .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) challenges be addressed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
